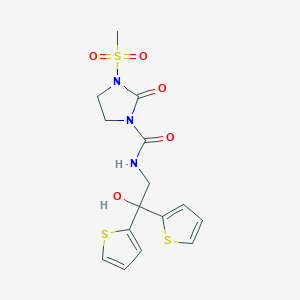

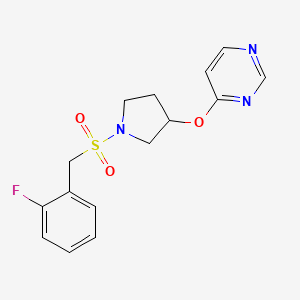

![molecular formula C9H12BrN3O B2397898 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1340505-46-5](/img/structure/B2397898.png)

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is a chemical compound that is used as a building block in the synthesis of various bioactive compounds . It has been used as a ligand for central nicotinic acetylcholine receptor and in a novel synthetic approach to anti-HIV active integrase inhibitors .

Synthesis Analysis

The synthesis of “5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” involves the use of Sodium Methoxide and 5-Bromo-2-chloropyrimidine . Pyrrolidine, a five-membered nitrogen heterocycle, is often used in the synthesis of compounds for the treatment of human diseases .Molecular Structure Analysis

The molecular structure of “5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is characterized by a pyrrolidine ring attached to a pyrimidine ring via a methoxy group . The empirical formula is C9H11BrN2 and the molecular weight is 227.10 .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” include a solid form, a refractive index of 1.555, a boiling point of 80 °C/12 mmHg, and a density of 1.453 g/mL at 25 °C .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Targeting Protein Kinases: 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine serves as a valuable scaffold in medicinal chemistry. Researchers have explored its potential as a kinase inhibitor. By modifying the pyrimidine ring and the pyrrolidine moiety, scientists can design derivatives that selectively inhibit specific kinases involved in disease pathways. For instance, it could be used to develop novel anticancer agents by targeting kinases implicated in tumor growth and metastasis .

Pharmacology

Receptor Ligands: 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine derivatives may act as ligands for specific receptors. By fine-tuning the substituents, researchers can design ligands that selectively bind to G protein-coupled receptors (GPCRs), ion channels, or other membrane proteins. These ligands serve as valuable tools for studying receptor function and drug development.

Safety and Hazards

“5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also harmful by inhalation and in contact with skin . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

作用機序

Target of Action

Pyrrolidine, a structural component of this compound, is known to be a versatile scaffold in drug discovery, often used to obtain compounds for the treatment of various human diseases .

Mode of Action

Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine-based compounds have been reported to influence various biological activities, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is a common strategy to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

特性

IUPAC Name |

5-bromo-2-(pyrrolidin-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8/h4-5,8,11H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSWJXNUJUHKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)

![5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2397824.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2397829.png)

![N-(3,5-dimethoxyphenyl)-5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B2397830.png)

![1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2397832.png)

![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)

![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)